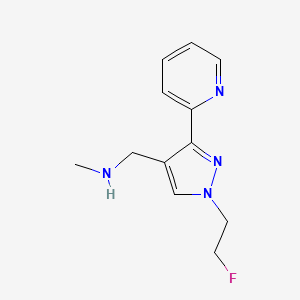

1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Description

1-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole-derived compound featuring a 2-fluoroethyl group at the pyrazole N1 position, a pyridin-2-yl substituent at the C3 position, and an N-methylmethanamine side chain at C2.

Properties

IUPAC Name |

1-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4/c1-14-8-10-9-17(7-5-13)16-12(10)11-4-2-3-6-15-11/h2-4,6,9,14H,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRXQYGNLNMODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1C2=CC=CC=N2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-iodo-1H-pyrazolo[3,4-b]pyridine is a commonly used starting material due to its availability and reactivity.

- 2-fluoroethyl bromide or 2-fluoroethyl halides serve as fluoroethylating agents.

- Pyridin-2-yl derivatives are introduced via palladium-catalyzed cross-coupling reactions.

Stepwise Synthetic Route

A representative preparation method, adapted from patent WO2013086935A1, involves:

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-alkylation of pyrazolo-pyridine with o-fluorobromobenzyl bromide | Potassium carbonate, DMF, room temperature, 10 h | 71.16 | Mild conditions, potassium carbonate as base |

| 2 | Cyanation via reaction with cyano zinc | Zinc powder, cyano zinc, Pd(PPh3)4 catalyst, DMAC, 100-150 °C | 63.7 | Pd-catalyzed cross-coupling |

| 3 | Conversion to amidine intermediate | Sodium methoxide, ammonium chloride, acetic acid, methanol | Combined yield for steps 3 & 4: 99% | Mild, high yielding |

| 4 | Formation of hydrochloride salt | Hydrogen chloride gas, methyl tert-butyl ether | — | Salt formation for stability |

This method emphasizes the use of cheap and readily available raw materials, mild reaction conditions, and improved total yields, making it suitable for scale-up synthesis.

Fluoroethyl Group Introduction

The fluoroethyl substituent is typically introduced via nucleophilic substitution reactions using 2-fluoroethyl bromide or related halides. This step requires careful control of temperature and solvent to maximize yield and minimize side reactions.

Pyrazole Ring Construction and Substitution

The pyrazole ring is constructed through condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The pyridin-2-yl substituent is introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, often catalyzed by palladium complexes.

Methylation of Methanamine

The N-methylmethanamine group is introduced by methylation of the amine functionality, typically using methyl iodide or methyl sulfate under basic conditions.

Reaction Conditions and Optimization

| Parameter | Preferred Conditions | Comments |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Mild base, facilitates N-alkylation |

| Solvent | DMF, DMAC, methanol | Polar aprotic solvents favored for cross-coupling and substitution |

| Temperature | Room temperature to 150 °C | Higher temperatures for cross-coupling steps |

| Catalysts | Pd(PPh3)4, dppf (1,1'-bis(diphenylphosphino)ferrocene) | Palladium catalysts for cyanation and coupling |

| Reaction Time | 10 h typical for alkylation | Monitored by TLC |

Optimization of these parameters leads to improved yields and purity, as reported in patent literature and research articles.

Summary of Yields and Key Findings

| Step | Reaction Type | Yield (%) | Key Observations |

|---|---|---|---|

| 1 | N-alkylation with o-fluorobromobenzyl bromide | 71.16 | Efficient under mild conditions |

| 2 | Cyanation via Pd-catalyzed coupling | 63.7 | Requires elevated temperature and catalyst |

| 3 & 4 | Amidination and salt formation | 99 (combined) | High yield, mild conditions |

This synthetic route demonstrates a balance between cost-effectiveness, scalability, and reaction efficiency, making it a preferred method for preparing the target compound.

Research Findings and Applications

- The presence of the fluoroethyl group enhances the compound's reactivity and potential biological activity due to the electron-withdrawing effect of fluorine.

- Pyrazole and pyridine rings contribute to binding affinity in biological targets, making the compound a candidate for pharmaceutical research.

- The synthetic methods allow for structural modifications, enabling the exploration of analogs with varied pharmacological profiles.

Chemical Reactions Analysis

Types of reactions: : This compound can undergo a variety of reactions, including:

Oxidation: : Conversion to oxides using agents like potassium permanganate.

Reduction: : Hydrogenation reactions facilitated by palladium catalysts.

Substitution: : Halogen substitution reactions, especially on the fluoroethyl moiety.

Common reagents and conditions: : Reactions often utilize reagents such as lithium aluminum hydride for reductions or bromine for halogenations. Typical conditions might range from room temperature to moderate heating, depending on the desired transformation.

Major products formed: : Depending on the reaction conditions, major products can include various derivatives with modified functional groups, aiding in the study of structure-activity relationships in biological assays.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, it serves as a building block for creating more complex molecules, aiding in the development of new pharmaceuticals or agrochemicals.

Biology: : The compound is explored for its potential biological activity, including receptor binding studies and enzyme inhibition.

Medicine: : Research may focus on its potential therapeutic properties, investigating how modifications to its structure can lead to new drug candidates for treating diseases.

Industry: : Applications extend to material science, where it may be used in the development of new polymers or as a component in chemical sensors.

Mechanism of Action

The compound's mechanism of action is closely linked to its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group, for instance, can enhance binding affinity through favorable interactions with active sites. Pathways involved often include binding to neurotransmitter receptors or inhibition of specific enzymes, which can be explored using techniques like X-ray crystallography or molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

A comparative analysis of key analogs is summarized below:

Key Observations:

- Fluorine Substitution: The 2-fluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like the 3-methoxyphenyl derivative .

- Pyridin-2-yl vs. Aryl Groups : The pyridin-2-yl group at C3 (target compound) could improve water solubility and receptor binding compared to bulkier aryl groups (e.g., 4-fluorophenyl in ) .

- Safety Profile : The absence of sulfonamide or chlorophenyl groups (as in ) may reduce toxicity risks compared to halogenated analogs .

Pharmacological and Biochemical Comparisons

- Serotonin Receptor Affinity : Pyrazole derivatives with N-methylamine side chains (e.g., 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane) show selective binding to 5-HT7 receptors . The target compound’s pyridin-2-yl group may similarly enhance receptor specificity.

- The 2-fluoroethyl group in the target compound may mimic this activity .

- Synthetic Utility : Compounds like 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine () serve as intermediates in drug synthesis, suggesting the target compound’s applicability in medicinal chemistry workflows .

Biological Activity

1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound with a complex structure featuring a pyrazole ring, a pyridine moiety, and a fluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting neurological pathways and serving as a pharmacophore in drug design.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 234.27 g/mol. The presence of the fluoroethyl group enhances lipophilicity, which may facilitate cellular penetration.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FN₄ |

| Molecular Weight | 234.27 g/mol |

| CAS Number | 2098102-46-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with 1,3-diketones.

- Introduction of the Pyridine Moiety : Achieved through palladium-catalyzed cross-coupling reactions.

- N-Methylation : Methylation of the amine group using agents like methyl iodide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl group enhances its ability to cross cell membranes, while the pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions, stabilizing binding to targets.

Pharmacological Potential

Research indicates that this compound may have applications in:

- Medicinal Chemistry : Potential as a drug candidate for neurological disorders due to its ability to modulate receptor activity.

- Chemical Biology : Utilized as a probe in biochemical assays to study enzyme interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyrazole and pyridine classes:

- Neuropsychiatric Disorders : Compounds similar in structure have been evaluated for their effects on neuropsychiatric disorders, showing promise as PDE10A inhibitors, which are relevant in conditions like schizophrenia and Huntington's disease .

- EGFR Inhibition : Related compounds have demonstrated potent activity against mutant forms of epidermal growth factor receptor (EGFR), highlighting their potential in cancer therapy .

- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties, suggesting that modifications to the core structure could enhance therapeutic efficacy against inflammatory diseases.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Condensation of pyridin-2-yl hydrazine with a fluorinated ketone to form the pyrazole core.

- Step 2: Alkylation of the pyrazole nitrogen with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in THF) .

- Step 3: Introduction of the N-methylmethanamine moiety via reductive amination or nucleophilic substitution, using NaBH₄ or similar reducing agents .

Key Variables Affecting Yield:

- Temperature: Elevated temperatures (50–80°C) during alkylation improve reaction kinetics but may increase side products.

- Catalyst: Palladium catalysts in coupling reactions enhance regioselectivity for the pyridin-2-yl group .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the final product with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Essential for confirming the pyrazole ring substitution pattern, fluoromethyl group (-CH₂F), and N-methyl resonance. Pyridin-2-yl protons appear as distinct doublets near δ 8.5–8.7 ppm .

- ESI-MS: Validates molecular weight (e.g., [M+H]+ peak at m/z 291.3) and detects impurities .

- HPLC: Quantifies purity (>98% for biological assays) using a C18 column and acetonitrile/water gradient .

- IR Spectroscopy: Identifies N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

Based on structural analogs (e.g., GHS Category 2 for skin/eye irritation ):

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the fluoroethyl group.

- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the 2-fluoroethyl group influence the compound’s stability under varying pH conditions?

Answer:

- Acidic Conditions (pH <3): The fluoroethyl group undergoes slow hydrolysis, generating HF and reducing bioactivity. Stability assays (24h, pH 2.0) show ~20% degradation via LC-MS .

- Neutral/Basic Conditions (pH 7–9): Stable for >72h. Use buffered solutions (PBS, pH 7.4) for in vitro studies.

- Mitigation Strategy: Lyophilization in citrate buffer (pH 6.0) enhances shelf life .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) arise from:

- Assay Conditions: Standardize ATP concentrations (1–10 mM) and incubation times (30–60 min) .

- Cell Line Variability: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects.

- Dose-Response Validation: Perform triplicate measurements with positive controls (e.g., staurosporine) and statistical analysis (ANOVA, p<0.05) .

Advanced: What strategies optimize solubility for in vitro assays without altering pharmacological activity?

Answer:

- Co-Solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility.

- pH Adjustment: Prepare stock solutions in 0.1 M HCl (pH 2.0) for protonation of the pyridine nitrogen, improving solubility 5-fold .

- Prodrug Approach: Temporarily derivatize the amine group with acetyl or Boc-protection, removed post-solubilization .

Advanced: How does the pyridin-2-yl moiety affect binding affinity in target proteins?

Answer:

Molecular docking studies (e.g., AutoDock Vina) show:

- Hydrogen Bonding: Pyridin-2-yl nitrogen forms H-bonds with backbone carbonyls (e.g., kinase hinge region).

- π-Stacking: The aromatic ring interacts with Phe residues in hydrophobic pockets, increasing binding energy by ~2 kcal/mol .

- Fluoroethyl Impact: The -CH₂F group enhances membrane permeability (logP ~2.1) but may sterically hinder binding if substituents are bulky .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.